molecular formula C11H18N2O2 B162605 1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester CAS No. 139756-15-3

1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester

Cat. No. B162605
M. Wt: 210.27 g/mol
InChI Key: MVJRWZJSSDYLBG-UHFFFAOYSA-N
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Description

1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester is a chemical compound with the molecular formula C9H14N2O2 . It is also known by other names such as 3-Propyl-1H-pyrazole-5-carboxylate d’éthyle in French, Ethyl-3-propyl-1H-pyrazol-5-carboxylat in German .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound has an average mass of 182.220 Da and a monoisotopic mass of 182.105530 Da .


Chemical Reactions Analysis

Pyrazole compounds, including 1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester, can undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

properties

IUPAC Name

ethyl 2-ethyl-5-propylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-4-7-9-8-10(11(14)15-6-3)13(5-2)12-9/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJRWZJSSDYLBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1)C(=O)OCC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester

Synthesis routes and methods

Procedure details

This pyrazole was prepared from 3-n-propylpyrazole-5-carboxylic acid ethyl ester and diethyl sulphate, following the procedure described in Example 1, and was obtained as a colourless oil (72%). Rf 0.5 (silica; ethyl acetate, hexane; 1:1).
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